Home > Products > Screening Compounds P97980 > Solifenacin succinate
Solifenacin succinate -

Solifenacin succinate

Catalog Number: EVT-1553954
CAS Number:
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.
Source and Classification

Solifenacin succinate belongs to the class of drugs known as anticholinergics or antimuscarinics. These agents are characterized by their ability to block the action of acetylcholine at muscarinic receptors, which play a pivotal role in various physiological functions, including bladder control. The compound is synthesized from specific chemical precursors and classified under the International Nonproprietary Name (INN) system.

Synthesis Analysis

Methods and Technical Details

The synthesis of solifenacin succinate involves several key steps:

  1. Starting Materials: The synthesis typically begins with the preparation of a suitable precursor, such as 4-(diethylamino)-2-(4-phenylpyridin-1-yl)phenol.
  2. Formation of Solifenacin: This precursor undergoes a series of reactions, including alkylation and cyclization, to form solifenacin.
  3. Salt Formation: The final step involves the formation of solifenacin succinate by reacting solifenacin with succinic acid to yield the succinate salt, enhancing its solubility and bioavailability.
Solifenacin+Succinic AcidSolifenacin Succinate\text{Solifenacin}+\text{Succinic Acid}\rightarrow \text{Solifenacin Succinate}
Molecular Structure Analysis

Structure and Data

The molecular formula of solifenacin succinate is C23_{23}H30_{30}N2_{2}O4_{4}, with a molecular weight of approximately 398.5 g/mol. The structure features a phenolic group, a pyridine ring, and an ethylamine side chain, contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Solifenacin succinate undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, solifenacin can undergo hydrolysis, leading to the formation of its active metabolite.
  2. Metabolic Pathways: The compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its pharmacokinetics.

These reactions are crucial for understanding both the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

Solifenacin succinate exerts its therapeutic effects primarily through antagonism at muscarinic receptors (M3 subtype), which are located in the bladder. By blocking these receptors, solifenacin reduces detrusor muscle contractions, resulting in decreased urinary urgency and frequency.

The mechanism can be summarized as follows:

  1. Receptor Binding: Solifenacin binds to the muscarinic receptors.
  2. Inhibition of Acetylcholine: This binding inhibits acetylcholine from activating these receptors.
  3. Reduced Bladder Activity: Consequently, there is a reduction in involuntary bladder contractions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solifenacin succinate is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: The compound exhibits stability across a pH range of 4 to 7.
  • Melting Point: The melting point is generally reported around 200°C.

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Scientific Uses

Solifenacin succinate is primarily used in clinical settings for treating overactive bladder syndrome. Its applications extend beyond urology; research indicates potential benefits in managing other conditions involving smooth muscle spasms due to its antimuscarinic properties.

Introduction to Solifenacin Succinate

Historical Development and Pharmacological Classification

Solifenacin (originally designated YM-905) was developed by Yamanouchi Pharmaceutical Co. (later merged into Astellas Pharma) through systematic structure-activity optimization of antimuscarinic compounds. Early 2000s preclinical studies demonstrated its bladder-selective profile, with 15-fold greater selectivity for bladder muscarinic receptors over salivary glands compared to atropine, predicting reduced xerostomia risk [1] [7]. The FDA approved solifenacin in 2004 for adult OAB based on Phase III trials showing 63-68% of patients achieved ≥50% reduction in urgency episodes versus 44% with placebo [1] [9]. A significant pediatric extension followed in 2020 for NDO treatment in children ≥2 years, supported by trials where bladder capacity increased by 39-57mL after 24 weeks of therapy [1].

Pharmacologically, solifenacin succinate is classified as a competitive muscarinic antagonist with primary affinity for M3 receptors (Ki = 9.9 nM), though it also binds M1, M2, M4, and M5 subtypes. M3 receptors mediate detrusor contraction, while antagonism of bladder M2 receptors (constituting 80% of bladder muscarinic receptors) may further inhibit involuntary contractions. This dual-receptor targeting differentiates it from M3-selective agents like darifenacin [1] [4] [9]. Its classification as a quinuclidine ester places it within the broader anticholinergic family, but its pharmacokinetic profile—including 45-68 hour half-life and 90% oral bioavailability—enables once-daily dosing, a significant adherence advantage over earlier short-acting agents [1] [4].

Chemical Structure and Physicochemical Properties

Solifenacin succinate has the systematic name (1S)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate monobutanedioate and molecular formula C27H32N2O6 (molecular weight: 480.56 g/mol). Its structure comprises three critical domains:

  • A tetrahydroisoquinoline moiety with S-configuration at the chiral center
  • A phenyl substituent enhancing receptor binding affinity
  • (R)-quinuclidinol ester linkage enabling optimal receptor orientation [5] [7]

Table 1: Key Physicochemical Properties of Solifenacin Succinate

PropertyValueMethod/Notes
AppearanceWhite to off-white solidHygroscopic
Melting Point~145°CDecomposes
Water Solubility2 mg/mL (clear solution)At room temperature
Optical Rotation [α]D+35° to +45°c=1 in H2O
LogP (Partition Coefficient)3.9 (predicted)Indicates moderate lipophilicity
pKa8.88 (basic)Protonation at quinuclidine nitrogen

The succinate counterion significantly modifies the base compound’s properties, improving crystallinity and dissolution behavior. Solifenacin free base is a yellow oil, but as the succinate salt, it forms stable crystalline solids suitable for tablet formulation. Though soluble in methanol and water (with sonication), its pH-dependent solubility decreases in alkaline environments due to reduced ionization. Protein binding is extensive (93-98%), primarily to α1-acid glycoprotein, explaining its large volume of distribution (600L) [4] [7].

The chiral integrity of both the quinuclidinol (3R) and tetrahydroisoquinoline (1S) moieties is pharmacologically essential. In vitro studies show the (3R,1S)-diastereomer possesses 100-fold greater receptor affinity than other stereoisomers. Degradation pathways include photoisomerization and ester hydrolysis, necessitating protective packaging [5] [7].

Regulatory Approvals and Global Market Dynamics

Solifenacin received initial FDA approval in November 2004 under the brand name Vesicare®. Subsequent milestones include:

  • 2009: EU approval for combination with tamsulosin (Vesomni®)
  • 2020: FDA extension for pediatric NDO (ages ≥2 years) as Vesicare LS® [1] [2]

Table 2: Global Regulatory Approvals and Market Impact

YearRegulatory MilestoneMarket Impact
2004Initial FDA approval (adult OAB)Launched as Vesicare® (Astellas/GSK)
2009EU approval for tamsulosin combinationBranded as Vesomni®; addressed BPH-OAB overlap
2010First generics introduced (US/EU)Price erosion (~70% by 2019); increased access
2020Pediatric NDO indication (FDA)Market expansion to orphan population

The global market was valued at $150-153 million in 2024, projected to reach $250 million by 2033 at a 6.5% CAGR. This growth is propelled by:

  • Demographic shifts: Aging populations increase OAB prevalence (≥20% in >65s)
  • Genericization: Post-2010 generics (Teva, Aurobindo, Cipla) reduced costs to ~$20/month in US, enhancing accessibility
  • Indication expansion: Pediatric approvals and combination therapies (e.g., with tamsulosin for BPH-OAB overlap)
  • Emerging markets: Asia-Pacific growth (CAGR >8%) driven by healthcare infrastructure improvements [3] [6] [10]

Regionally, North America and Europe dominate revenue (70% combined share), though Asia-Pacific exhibits fastest growth due to rising OAB awareness and expanding generics manufacturing in India and China. Key manufacturers include Astellas (branded), Teva, Aurobindo Pharma, Glenmark, and Qilu Pharmaceutical. The competitive landscape intensified post-patent expiry, with >15 generic suppliers by 2024. Future trajectories involve sustained generics competition, novel formulations (extended-release), and exploration of digital health integrations for OAB management [3] [6] [10].

Table 3: Solifenacin Succinate Market Segmentation (2033 Projections)

SegmentProjected ShareKey Drivers
5 mg Tablets65%First-line dosing; balance of efficacy/safety
10 mg Tablets30%Severe OAB/NDO cases; pediatric formulations
Hospital Pharmacies45%Acute NDO management; postoperative care
Retail Pharmacies50%Chronic OAB prescriptions; generics dominance
Asia-Pacific28% (growth share)Aging population; improving diagnosis rates

Innovation pipelines focus on:

  • Combination products: Fixed-dose formulations with β3-agonists (e.g., mirabegron)
  • Delivery optimization: Transdermal patches to minimize gastrointestinal metabolism
  • Sustainability: Eco-friendly manufacturing processes aligning with pharmaceutical ESG goals [6] [9] [10].

Compound Names Mentioned:

SolifenacinSolifenacin SuccinateVesicareYM-905Vesicare LSVesikur

Properties

Product Name

Solifenacin succinate

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1

InChI Key

RXZMMZZRUPYENV-DZSUWJOWSA-N

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.